3-Oxo-3-(thiophen-3-YL)propanal

Description

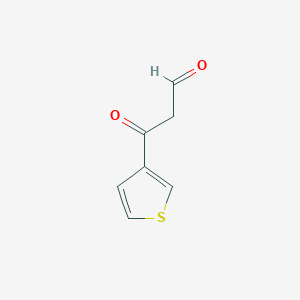

3-Oxo-3-(thiophen-3-yl)propanal (CAS: Not explicitly provided; related compounds in –6, 8, 15) is a β-ketoaldehyde featuring a thiophene ring substituted at the 3-position. Its molecular formula is C₇H₆O₂S (molecular weight: 154.19 g/mol), with a reactive aldehyde group and a ketone moiety, making it a versatile intermediate in heterocyclic synthesis . The thiophene ring contributes electron-rich characteristics, influencing its reactivity in condensation and cyclization reactions.

Properties

Molecular Formula |

C7H6O2S |

|---|---|

Molecular Weight |

154.19 g/mol |

IUPAC Name |

3-oxo-3-thiophen-3-ylpropanal |

InChI |

InChI=1S/C7H6O2S/c8-3-1-7(9)6-2-4-10-5-6/h2-5H,1H2 |

InChI Key |

IUFAGWLKBSDNMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(=O)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(thiophen-3-YL)propanal can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with a suitable reagent to introduce the oxo group at the 3-position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(thiophen-3-YL)propanal undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Oxo-3-(thiophen-3-YL)propanal has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(thiophen-3-YL)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

- Structure : Replaces the aldehyde group with an ethyl ester.

- Reactivity : Less reactive in nucleophilic additions compared to the aldehyde, but more stable under acidic/basic conditions. Used as a precursor in controlled ester hydrolysis or transesterification .

3-Oxo-3-(thiophen-3-yl)propanenitrile

- Structure : Aldehyde replaced by a nitrile group.

- Molecular Weight : 151.19 g/mol.

- Reactivity : The nitrile group enables participation in cycloaddition or reduction reactions, diverging from the aldehyde’s role in condensations .

3-(1-Oxo-isoindolin-2-yl)-3-(thiophen-3-yl)propanoic Acid

Substituent Position and Aromatic Ring Variations

3-Oxo-3-(thiophen-2-yl)propanal

- Structure : Thiophene substituted at the 2-position instead of 3.

- Example: Enhanced conjugation in benzothiazolone derivatives (e.g., (E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone) .

Cyclopentanone Derivatives (e.g., Compound 3g)

Physicochemical Properties

*Estimated based on formula C₉H₁₀O₃S.

Stability and Handling

- Aldehyde-containing derivatives (e.g., this compound) are prone to oxidation and require inert storage conditions.

- Ester and nitrile analogs offer improved stability, making them preferable for long-term storage or multi-step syntheses .

Biological Activity

3-Oxo-3-(thiophen-3-YL)propanal is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring, which is known for its role in various biological activities. The presence of the ketone group (3-oxo) enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research has identified several biological activities associated with this compound, including:

- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with Cellular Signaling Pathways : The compound could modulate signaling pathways involved in cell growth and survival.

Anticancer Studies

A study conducted by Joksimović et al. (2016) demonstrated that this compound exhibited significant cytotoxicity against A2780 ovarian cancer cells. The compound was found to induce apoptosis through the activation of caspases, leading to increased cell death compared to untreated controls.

Antimicrobial Activity

Research published in Molecules (2021) highlighted the antimicrobial effects of various thiophene derivatives, including this compound. The compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Data Table: Biological Activities of this compound

| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A2780 (Ovarian Cancer) | 15 | Apoptosis induction |

| Antimicrobial | Staphylococcus aureus | 20 | Cell wall synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.